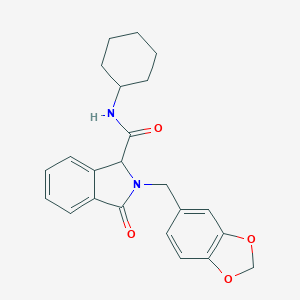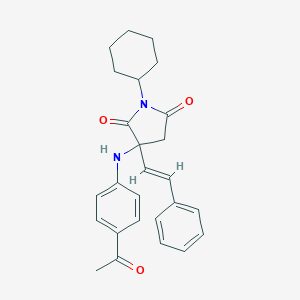![molecular formula C20H19NO2S2 B293220 N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, also known as MPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. MPTS is a sulfonium salt that can be synthesized using a simple and efficient method.
作用机制
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene works by reacting with thiols to form a fluorescent adduct. The reaction involves the transfer of an electron from the thiol to the sulfonium group of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, resulting in the formation of a stable adduct. The fluorescence of the adduct can be detected using a fluorescence spectrometer. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been found to have minimal toxicity towards cells and tissues. Its high selectivity for thiols makes it an ideal probe for the detection of thiols in biological systems. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been shown to bind to proteins, which can affect their function. This property of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been exploited in the study of protein-ligand interactions and enzyme kinetics.
实验室实验的优点和局限性
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has several advantages for lab experiments. Its synthesis method is simple and efficient, and it can be easily purified. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules, making it an ideal probe for the detection of thiols in biological systems. However, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has some limitations. Its fluorescence is pH-dependent, which can affect its sensitivity and selectivity. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is sensitive to oxygen, which can quench its fluorescence.
未来方向
There are several future directions for the study of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene. One direction is the development of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene derivatives with improved properties, such as increased selectivity and sensitivity. Another direction is the use of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene in the study of protein-protein interactions and protein conformational changes. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be used in the study of oxidative stress and redox signaling in cells. Overall, the unique properties of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene make it a promising compound for scientific research in various fields.
合成方法
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzene-1,2-dithiol with 2-methylphenyl iodide in the presence of a base. The resulting product is then treated with dimethylsulfate to form the sulfonium salt. The synthesis method of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is advantageous as it is easy to perform, involves readily available reagents, and produces high yields of the product.
科学研究应用
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been extensively studied for its scientific research applications. One of its main applications is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiols. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been used in the study of protein-ligand interactions and enzyme kinetics. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been used as a photosensitizer in photodynamic therapy for cancer treatment.
属性
分子式 |
C20H19NO2S2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
(NZ)-4-methyl-N-[(2-methylphenyl)-phenyl-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-16-12-14-19(15-13-16)25(22,23)21-24(18-9-4-3-5-10-18)20-11-7-6-8-17(20)2/h3-15H,1-2H3 |
InChI 键 |
OCEOKSRLEDBGRQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C2=CC=CC=C2)\C3=CC=CC=C3C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)

![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)